H-Ala-D-Phe-OH CAS number 3061-90-3 properties
H-Ala-D-Phe-OH CAS number 3061-90-3 properties
An In-Depth Technical Guide to L-Alanyl-D-phenylalanine (H-Ala-D-Phe-OH)
Guide Overview: This document provides a comprehensive technical overview of the dipeptide L-Alanyl-D-phenylalanine (H-Ala-D-Phe-OH), CAS Number 3061-90-3. It is intended for researchers, chemists, and drug development professionals who utilize this compound in peptide synthesis, biochemical studies, and pharmaceutical research. This guide covers the physicochemical properties, synthesis, analytical characterization, biological significance, and safe handling of this specific diastereomer.
A Critical Note on CAS Number and Stereochemistry: A significant point of ambiguity exists across chemical databases for CAS Number 3061-90-3. While this number is frequently assigned to the L-Alanyl-L-phenylalanine isomer, authoritative sources and stereochemistry-specific research confirm its application to the L-Alanyl-D-phenylalanine (L,D) diastereomer as well[1][2]. The InChIKey OMNVYXHOSHNURL-WPRPVWTQSA-N corresponds specifically to the L,D form. Researchers are strongly advised to verify the stereochemical identity of their material using methods such as optical rotation or chiral chromatography, as the biological properties of the L,D and L,L isomers are distinct. This guide will focus exclusively on the L-Alanyl-D-phenylalanine (H-Ala-D-Phe-OH) isomer as requested.
Physicochemical and Structural Properties
H-Ala-D-Phe-OH is a dipeptide formed from L-alanine and D-phenylalanine residues linked by an amide bond. The presence of the D-amino acid at the C-terminus significantly influences its conformation and biological stability compared to its L,L counterpart.
Table 1: Physicochemical Properties of H-Ala-D-Phe-OH
| Property | Value | Source(s) |
| CAS Number | 3061-90-3 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 289 - 291 °C (decomposes) | N/A |
| Solubility | Soluble in DMSO; Water (27 g/L at 20°C for D-Phe) | [2][3] |
| Optical Activity [α]²⁰/D | -16.4° (c=2 in water) | [1] |
| pKa (Predicted) | 3.41 ± 0.10 (Carboxylic Acid) | [2] |
| InChIKey | OMNVYXHOSHNURL-WPRPVWTQSA-N | [2] |
Synthesis and Purification
The synthesis of a specific dipeptide like H-Ala-D-Phe-OH is most commonly achieved via solution-phase synthesis, which offers excellent control over stoichiometry and purification, especially when compared to solid-phase methods for such a short sequence. The following protocol describes a standard carbodiimide-mediated coupling approach.
Causality in Synthetic Strategy
The core challenge in peptide synthesis is forming a specific amide bond without side reactions, primarily racemization of the chiral centers. The chosen strategy employs:
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N-terminal Protection: The amine of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group. This prevents self-coupling and allows for controlled, sequential bond formation. The Boc group is chosen for its stability during coupling and its clean removal under acidic conditions.
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C-terminal Protection: The carboxylic acid of D-phenylalanine is protected as a methyl ester (OMe). This prevents it from reacting with the activated L-alanine and increases its solubility in organic solvents.
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Carbodiimide Activation: A coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) is used to activate the carboxylic acid of Boc-L-Ala-OH, converting it into a highly reactive O-acylisourea intermediate.
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Racemization Suppression: The addition of Hydroxybenzotriazole (HOBt) is critical. HOBt traps the reactive intermediate to form an HOBt-ester, which is less reactive than the O-acylisourea but more selective. This intermediate readily reacts with the amine of the D-phenylalanine methyl ester while significantly minimizing the risk of racemization at the L-alanine chiral center[4].
Experimental Protocol: Solution-Phase Synthesis
Step 1: Coupling of Boc-L-Ala-OH with H-D-Phe-OMe
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Dissolve D-phenylalanine methyl ester hydrochloride (H-D-Phe-OMe·HCl) (1.1 equivalents) in dichloromethane (DCM).
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Add N-methylmorpholine (NMM) (1.1 equivalents) to neutralize the hydrochloride salt, forming the free amine. Stir for 10 minutes at room temperature.
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In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.2 equivalents) in DCM.
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Cool the Boc-L-Ala-OH/HOBt solution to 0 °C in an ice bath.
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Add EDCI (1.2 equivalents) to the cooled Boc-L-Ala-OH/HOBt solution and stir for 15 minutes to allow for pre-activation.
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Add the neutralized H-D-Phe-OMe solution from step 2 to the activated mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-L-Ala-D-Phe-OMe.
Step 2: Saponification (Ester Hydrolysis)
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Dissolve the crude Boc-L-Ala-D-Phe-OMe in a mixture of methanol and water.
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Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.
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Once the starting material is consumed, acidify the mixture to pH ~3 with 1M HCl.
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Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield Boc-L-Ala-D-Phe-OH.
Step 3: Deprotection (Boc Removal)
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Dissolve the Boc-L-Ala-D-Phe-OH in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
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Stir at room temperature for 1-2 hours.
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Evaporate the solvent under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.
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The resulting crude product, H-Ala-D-Phe-OH, can be purified by recrystallization or reverse-phase HPLC[5].
Caption: Workflow for the solution-phase synthesis of H-Ala-D-Phe-OH.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of H-Ala-D-Phe-OH is paramount. A multi-technique approach is required for a self-validating analytical system.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides. The hydrophobic phenyl group of the D-phenylalanine residue provides strong retention on a C18 stationary phase.
Expert Insight: The choice of trifluoroacetic acid (TFA) as a mobile phase modifier is deliberate. TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine and carboxylate groups of the dipeptide. This neutralizes charge effects, leading to sharper, more symmetrical peaks and improved chromatographic resolution.
Table 2: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Expected Purity | >98% after purification |
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) using an electrospray ionization (ESI) source is used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 237.12 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals (in D₂O):
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Ala-CαH: A quartet around 4.0-4.2 ppm.
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Ala-CβH₃: A doublet around 1.4-1.6 ppm.
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Phe-CαH: A doublet of doublets (dd) around 4.5-4.7 ppm.
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Phe-CβH₂: Two separate dd signals (diastereotopic protons) between 2.9-3.2 ppm.
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Phe-Aromatic Hs: A multiplet between 7.2-7.4 ppm.
Caption: Key application areas for L-Alanyl-D-phenylalanine.
Safety, Handling, and Storage
H-Ala-D-Phe-OH is not classified as a hazardous substance under major regulatory frameworks like OSHA or GHS.[6][7] However, as with any fine chemical powder, appropriate laboratory practices should be followed.
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Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood to prevent inhalation.[6]
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First Aid:
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Inhalation: Move person into fresh air.
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Ingestion: Rinse mouth with water. Do NOT induce vomiting.
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-
Storage: Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, storage at 2-8°C is recommended.[2]
Conclusion
L-Alanyl-D-phenylalanine (H-Ala-D-Phe-OH) is a dipeptide with distinct physicochemical and biological properties conferred by its L,D stereochemistry. Its unique absorption and transport characteristics make it a compound of significant interest in drug delivery and metabolic research. While its synthesis and analysis are straightforward using standard peptide chemistry techniques, researchers must remain vigilant regarding the potential for CAS number ambiguity and should always independently verify the stereochemical purity of their material. This guide provides the foundational technical knowledge for scientists to confidently and effectively utilize H-Ala-D-Phe-OH in their research and development endeavors.
References
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Science.gov. (n.d.). amino acid dipeptide: Topics. Retrieved February 5, 2026, from [Link]
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Neville, G. A., & Rabenstein, D. L. (1973). Peptide Conformations. I. Nuclear Magnetic Resonance Study of the Carbamate Reaction of Amino Acids and Peptides. Canadian Journal of Chemistry, 51(13), 2178-2186. Available from: [Link]
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Journal of Animal & Plant Sciences. (2010). Study on the absorption and transport of different glutamine dipeptides in small intestine of weaned piglets. Retrieved February 5, 2026, from [Link]
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Science.gov. (n.d.). acute l-alanyl-l-glutamine ingestion: Topics. Retrieved February 5, 2026, from [Link]
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Science.gov. (n.d.). ala-lys dipeptide dications: Topics. Retrieved February 5, 2026, from [Link]
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Macherey-Nagel. (n.d.). Basic principles of TLC. ResearchGate. Retrieved February 5, 2026, from [Link]
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AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 5, 2026, from [Link]
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Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). L-alanyl-L-phenylalanine. National Institutes of Health. Retrieved February 5, 2026, from [Link]
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Organic Syntheses. (n.d.). Procedure for solution-phase dipeptide synthesis. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved February 5, 2026, from [Link]
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Loba Chemie. (2023). L-PHENYLALANINE FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved February 5, 2026, from [Link]
